Yop2b is primarily sourced from Yersinia pseudotuberculosis, a member of the Yersinia genus, which includes other notable species such as Yersinia pestis and Yersinia enterocolitica. These bacteria are typically found in soil and water, as well as in the intestines of animals, especially rodents.
Yop2b belongs to a class of proteins known as Yersinia outer proteins (Yops), which are secreted by the bacteria through a type III secretion system. This system allows the bacteria to inject virulence factors directly into host cells, facilitating infection and immune evasion.
The synthesis of Yop2b involves several technical steps:
The plasmid pIBI carries the yop2b gene along with other virulence factors. The bacteria are cultured in media supplemented with specific nutrients to promote growth and protein expression. Following induction, Yop2b can be purified using techniques such as affinity chromatography.
The molecular structure of Yop2b has been characterized through various biochemical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that Yop2b has a compact structure with distinct domains that facilitate its interaction with host cell components.
Yop2b participates in several biochemical reactions:
The mechanisms by which Yop2b exerts its effects involve post-translational modifications of host proteins and disruption of cellular processes critical for immune defense.
The mechanism by which Yop2b functions involves:
Research indicates that Yop2b can inhibit phagocytosis and alter cytokine production in infected host cells, contributing to the virulence of Yersinia pseudotuberculosis.
Yop2b serves as an important model for studying bacterial pathogenesis and host-pathogen interactions. Its study aids in:
The identification of Yop2b emerged from foundational studies on Yersinia virulence mechanisms in the mid-20th century. Initial observations revealed that pathogenic Yersinia pestis exhibited calcium-dependent growth at 37°C, a phenotype linked to virulence loss [1]. This discovery led to the identification of a 70-kb virulence plasmid (pYV/pIB1) encoding proteins essential for survival in lymphoid tissues [1] [2]. By the late 1980s, plasmid-encoded proteins were systematically characterized, and a basic protein designated Yop2b was identified in Yersinia pseudotuberculosis [2].
Molecular analysis demonstrated that Yop2b was regulated by temperature and calcium concentration at the transcriptional level. Mutants lacking Yop2b were completely avirulent in murine models, establishing its role as a core virulence determinant [2]. Subsequent genetic studies revealed that Yop2b was identical to YopH, a protein tyrosine phosphatase (PTPase). Consequently, the unified nomenclature yopH was adopted, though "Yop2b" remains historically significant [1] [3].
Table 1: Historical Milestones in Yop2b/YopH Research
Year | Discovery | Significance |
---|---|---|
1950s | Ca²⁺-dependency in Y. pestis growth | Linked virulence to plasmid-encoded factors |
1988 | Characterization of Yop2b in Y. pseudotuberculosis | Identified avirulence in yopH mutants |
1990s | Yop2b renamed YopH | Unified nomenclature reflecting phosphatase activity |
2003 | Tissue-specific colonization defects | Defined role in mesenteric lymph node persistence |
The gene encoding Yop2b (yopH) resides on the pIB1 plasmid in Y. pseudotuberculosis (homologous to pYV in Y. enterocolitica and pCD1 in Y. pestis). This 70-kb plasmid harbors the Yop virulon, comprising three functional modules:
The yopH gene is positioned within a polycistronic operon but maintains independent transcriptional regulation. Its promoter contains conserved motifs responsive to temperature shifts (28°C → 37°C) and calcium flux [1] [3]. The lcrF gene product activates yopH transcription upon host entry, enabling rapid expression during infection [4]. Notably, yopH requires no signal peptide for secretion; instead, its translocation depends on the Ysc type III secretion system and specialized chaperones (e.g., SycH) that prevent premature degradation [1] [4].
Table 2: Genetic and Functional Features of yopH
Feature | Detail | Functional Implication |
---|---|---|
Genomic Location | pIB1 virulence plasmid | Horizontally acquired virulence trait |
Gene Size | Encodes 50.7 kDa polypeptide | Optimal for secretion/translocation |
Regulatory Elements | lcrF-dependent promoter | Thermo- and Ca²⁺-responsive expression |
Secretion Chaperone | SycH | Stabilizes YopH prior to secretion |
Conserved Domains | N-terminal secretion motif; C-terminal PTPase domain | Facilitates translocation & immune evasion |
Yop2b/YopH is indispensable for Y. pseudotuberculosis pathogenicity through its multifunctional phosphatase activity. Its primary mechanisms include:
Inhibition of Phagocytosis
YopH dephosphorylates focal adhesion kinases (p130Cas, FAK) and adhesion receptors (β1-integrins), disrupting actin polymerization required for phagocytic cup formation. This allows extracellular bacteria to evade macrophages and neutrophils [3] [4]. Strains lacking yopH exhibit >90% reduced survival against phagocytes in vitro [2] [3].
Suppression of Immune Signaling
YopH impairs T-cell and B-cell activation by dephosphorylating Lck kinase and SKAP-HOM adaptor proteins, thereby blocking antigen receptor signaling. This cripples adaptive immune responses during infection [4].
Tissue-Specific Colonization
In vivo studies demonstrate that yopH mutants colonize intestinal Peyer’s patches but fail to persist in mesenteric lymph nodes (MLN). Competition assays show a >100-fold disadvantage compared to wild-type bacteria in MLN by 5 days post-infection [3]. This defect is attributed to impaired neutrophil suppression and lymphocyte modulation [3] [7].
Table 3: In Vivo Virulence Phenotypes of yopH Mutants
Infection Model | Tissue Colonization Defect | Proposed Mechanism |
---|---|---|
Orogastric (Single Strain) | MLN: 10²⁻³-fold reduction | Failure to neutralize neutrophil killing |
Intraperitoneal (Competition) | Spleen: 98% competitive index loss | Impaired suppression of macrophage clearance |
Systemic Dissemination | No liver/spleen invasion | Disrupted actin barrier penetration |
Functional Redundancy and Synergy
While YopH is critical, its deletion alone does not fully attenuate virulence. Redundancy exists with YopE (GTPase-activating protein) and YopT (cysteine protease), which also disrupt cytoskeletal dynamics [3] [5]. However, yopH/yopE double mutants show near-total colonization failure, indicating synergistic roles in immune evasion [3].
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